4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine
Overview
Description
4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a dithiazole ring and multiple chlorine atoms, contributing to its distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine is the CYP51 enzyme of the cytochrome P450 family . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key component of the cell membrane of phytopathogenic fungi .
Mode of Action
The compound acts by inhibiting the stage of C14 demethylation of lanosterol, a process catalyzed by the CYP51 enzyme . This inhibition disrupts the biosynthesis of ergosterol, leading to the death of the fungi due to the impossibility of osmotic nutrition .
Biochemical Pathways
The affected biochemical pathway is the ergosterol biosynthesis pathway . By inhibiting the CYP51 enzyme, the compound prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to a deficiency in ergosterol, causing instability in the fungal cell membrane and eventually leading to cell death .
Result of Action
The compound exhibits high fungicidal activity. In vitro tests have shown its effectiveness against six species of phytopathogenic fungi . By disrupting the biosynthesis of ergosterol, the compound causes the death of these fungi, thereby preventing the spread of fungal diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine typically involves the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines. This intermediate is then converted into 4-chloro-N-aryl-1,2,3-dithiazole-5-imines through further chemical reactions . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound involve bulk custom synthesis, where the compound is manufactured in large quantities to meet the demand for research and application purposes . These methods are optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality material.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The reaction conditions vary depending on the desired outcome, with specific temperatures, pressures, and solvents being employed to optimize the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while substitution reactions may yield various halogenated derivatives .
Scientific Research Applications
4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: It has been studied for its potential biological activity, including fungicidal properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dithiazole derivatives and chlorinated phenyl compounds, such as:
Uniqueness
What sets 4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine apart from these similar compounds is its specific combination of a dithiazole ring and multiple chlorine atoms, which confer unique chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-(2,4-dichlorophenyl)dithiazol-5-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2S2/c9-4-1-2-6(5(10)3-4)12-8-7(11)13-15-14-8/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYNOQRGISWMDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N=C2C(=NSS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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